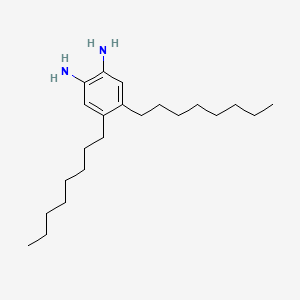

1,2-Benzenediamine, 4,5-dioctyl-

Description

Contextualization of ortho-Phenylenediamines in Organic Synthesis and Polymer Chemistry

Ortho-phenylenediamines (OPDs) are a class of aromatic diamines that have long been recognized for their versatility in organic synthesis. The adjacent amine groups provide a reactive platform for the construction of a wide variety of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. These heterocyclic systems are integral to pharmaceuticals, dyes, and corrosion inhibitors.

In polymer chemistry, OPDs are valuable monomers for the synthesis of poly(o-phenylenediamine)s (POPDs). These polymers are a subset of the broader polyaniline family and are known for their unique ladder-like structures, which can impart interesting electronic and optical properties. The polymerization of OPD can be achieved through chemical or electrochemical oxidation, leading to materials with applications in sensors, energy-conversion devices, and photocatalysis. researchgate.net

Significance of Alkyl-Substituted Phenylenediamines as Building Blocks for Functional Materials

The introduction of alkyl chains onto the phenylenediamine backbone is a key strategy for tuning the properties of the resulting materials. Long alkyl groups, such as the dioctyl chains in 1,2-Benzenediamine, 4,5-dioctyl-, can significantly enhance the solubility of both the monomer and the corresponding polymer in common organic solvents. This improved processability is crucial for the fabrication of thin films and other device architectures.

Furthermore, alkyl substitution can influence the self-assembly and molecular packing of the materials in the solid state. This can have a profound impact on charge transport characteristics, making these materials attractive for applications in organic thin-film transistors (OTFTs) and other electronic devices. The flexible nature of the alkyl chains can also induce liquid crystalline behavior, opening up possibilities for the development of stimuli-responsive materials.

Current Research Landscape of 1,2-Benzenediamine, 4,5-dioctyl- and its Derivatives

Currently, the research specifically focused on 1,2-Benzenediamine, 4,5-dioctyl- is in its nascent stages. While the parent compound, ortho-phenylenediamine, and its polymers have been extensively studied, the 4,5-dioctyl derivative remains a relatively unexplored area. The majority of existing research on alkyl-substituted phenylenediamines has investigated other isomers or derivatives with different alkyl chain lengths.

However, the broader interest in functional organic materials provides a strong impetus for investigating this compound. Research on related materials, such as poly(2,5-dioctyl-1,4-phenylenevinylene), highlights the benefits of dioctyl substitution in achieving desirable material properties for electronic applications. The synthesis of organocatalysts from other 1,2-benzenediamine derivatives also points to the potential for 1,2-Benzenediamine, 4,5-dioctyl- to be utilized in catalysis.

Scope and Objectives of Academic Inquiry on 1,2-Benzenediamine, 4,5-dioctyl-

The primary objectives for the academic study of 1,2-Benzenediamine, 4,5-dioctyl- are to establish efficient and scalable synthetic routes to the monomer. Following this, a thorough characterization of its fundamental physical and chemical properties is necessary. A key area of investigation will be its polymerization to form poly(4,5-dioctyl-1,2-phenylenediamine) and the subsequent analysis of this polymer's electronic, optical, and morphological characteristics.

Researchers will likely explore the potential of this material in applications such as organic field-effect transistors, sensors, and as a component in photovoltaic devices. Understanding the structure-property relationships, particularly how the dioctyl chains influence molecular packing and charge transport, will be a central theme of this academic inquiry. The potential for this molecule and its derivatives to exhibit liquid crystalline or self-assembling behavior will also be a significant area of focus.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86723-77-5 |

|---|---|

Molecular Formula |

C22H40N2 |

Molecular Weight |

332.6 g/mol |

IUPAC Name |

4,5-dioctylbenzene-1,2-diamine |

InChI |

InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-17-21(23)22(24)18-20(19)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |

InChI Key |

MMSYLYVZYZHKQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1CCCCCCCC)N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Electrochemical Characterization of Materials Derived from 1,2 Benzenediamine, 4,5 Dioctyl

Spectroscopic Investigations of Polymers and Derivatives

The characterization of polymers and derivatives originating from 1,2-Benzenediamine, 4,5-dioctyl- relies heavily on a suite of spectroscopic techniques. These methods provide detailed insights into the molecular structure, functional groups, electronic transitions, and molecular weight distribution of the synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymer Backbones and Side Chains

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers derived from 1,2-Benzenediamine, 4,5-dioctyl-. pageplace.de Both ¹H and ¹³C NMR provide unambiguous evidence for the polymer's structure, confirming the successful incorporation of the monomer units and elucidating the arrangement of the polymer backbone and the conformation of the alkyl side chains. pageplace.demdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of a polymer derived from 1,2-Benzenediamine, 4,5-dioctyl- is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. researchgate.netchemicalbook.com The protons of the amine (N-H) groups would likely produce a broad signal, the chemical shift of which can be sensitive to solvent and concentration. The aliphatic protons of the two octyl side chains would give rise to a series of signals in the upfield region (approximately 0.8 to 2.6 ppm). The terminal methyl (CH₃) group would appear as a triplet around 0.8-0.9 ppm, while the methylene (B1212753) (CH₂) groups adjacent to the benzene ring (Ar-CH₂) would be found further downfield compared to the other methylene groups in the chain. core.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the polymer. researchgate.net The aromatic carbons of the phenylenediamine ring would resonate in the 110-150 ppm region. chemicalbook.com The carbons directly bonded to the nitrogen atoms (C-N) and the carbons substituted with the octyl chains would have distinct chemical shifts from the unsubstituted aromatic carbons. researchgate.net The disappearance of peaks corresponding to the monomer's reactive sites can confirm polymerization. researchgate.net The aliphatic carbons of the octyl side chains would be observed in the upfield region, typically from 14 ppm (for the terminal CH₃) to around 35 ppm. dtic.milchemicalbook.com The full assignment of the spectrum allows for confirmation of the polymer's repeat unit structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(1,2-Benzenediamine, 4,5-dioctyl-)

| Nucleus | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 |

| Amine (N-H) | Broad, variable | |

| Aliphatic (Ar-CH₂) | ~2.5 | |

| Aliphatic (-(CH₂)₆-CH₃) | 0.8 - 1.6 | |

| ¹³C | Aromatic (C-N and C-Alkyl) | 130 - 150 |

| Aromatic (C-H) | 110 - 125 | |

| Aliphatic (C₈H₁₇) | 14 - 35 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a material, confirming the structural integrity of polymers derived from 1,2-Benzenediamine, 4,5-dioctyl-. marshall.edu The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of specific chemical bonds. jordilabs.com

For a polymer of 4,5-dioctyl-1,2-phenylenediamine, the spectrum is expected to exhibit several key absorption bands. The N-H stretching vibrations of the amine groups typically appear as a broad band in the region of 3300-3500 cm⁻¹. nih.govresearchgate.net The C-H stretching vibrations of the aromatic rings are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the octyl side chains appear just below 3000 cm⁻¹, with distinct peaks for the CH₂ and CH₃ groups. jordilabs.com The stretching vibrations of the C=C bonds within the aromatic benzene ring usually result in one or more sharp peaks in the 1500-1620 cm⁻¹ region. researchgate.netresearchgate.net Furthermore, the C-N stretching vibrations can be identified in the 1250-1350 cm⁻¹ range. researchgate.net The presence of these bands confirms the successful polymerization and the incorporation of the dioctyl-substituted phenylenediamine monomer into the polymer structure. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Poly(1,2-Benzenediamine, 4,5-dioctyl-)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Amine |

| 2850 - 2960 | C-H Stretch | Aliphatic (Octyl) |

| 1500 - 1620 | C=C Stretch | Aromatic Ring |

| 1450 - 1475 | C-H Bend | Aliphatic (CH₂) |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of π-Conjugated Systems

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the electronic properties of π-conjugated polymers derived from 1,2-Benzenediamine, 4,5-dioctyl-. These polymers possess a delocalized system of π-electrons along their backbone, which gives rise to characteristic electronic transitions upon absorption of UV or visible light.

The UV-Vis spectrum of such a polymer typically displays broad absorption bands, which are a hallmark of conjugated systems. researchgate.net The primary absorption band, often found at a specific wavelength of maximum absorbance (λ_max), corresponds to the π-π* electronic transition. researchgate.netresearchgate.net This transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of λ_max provides information about the polymer's effective conjugation length; a longer conjugation length generally leads to a red-shift (a shift to a longer wavelength) of the absorption maximum, indicating a smaller energy gap between the HOMO and LUMO levels. For polymers of phenylenediamine, these π-π* transitions are typically observed in the range of 300 to 500 nm. nih.gov The presence of dioctyl side chains enhances the solubility of the polymer, allowing for solution-phase measurements, but generally has a minimal direct effect on the electronic transitions of the conjugated backbone.

Table 3: Expected UV-Vis Absorption Data for Poly(1,2-Benzenediamine, 4,5-dioctyl-) in Solution

| λ_max (nm) | Electronic Transition | Associated Structure |

|---|---|---|

| ~300 - 500 | π → π* | Conjugated Polymer Backbone |

Mass Spectrometry for Molecular Weight Confirmation of Oligomers and Macrocycles

Mass spectrometry is a crucial analytical technique for determining the molecular weights of oligomers and macrocyclic structures that may form during the polymerization of 1,2-Benzenediamine, 4,5-dioctyl-. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing soluble oligomeric species. nih.gov

During the initial stages of polymerization, a mixture of low molecular weight species, including dimers, trimers, and tetramers, can be formed. nih.govresearchgate.net ESI-MS can detect these species as protonated molecules [M+H]⁺, allowing for the precise determination of their mass-to-charge ratio (m/z) and thus their molecular weight. This information is vital for confirming the step-wise growth mechanism of the polymer. nih.gov Furthermore, sequential mass spectrometry (MSⁿ) can be employed, where specific oligomer ions are isolated and fragmented. The resulting fragmentation patterns provide valuable structural information, helping to identify the linkage types between the monomer units, such as the formation of phenazine-like structures or amine bridges. nih.govnih.gov This level of detail is essential for understanding the polymerization process and the structure of the resulting products. nih.gov

Table 4: Hypothetical ESI-MS Data for Oligomers of 4,5-dioctyl-1,2-phenylenediamine (Monomer MW ≈ 332.58 g/mol)

| Species | Formula | Predicted [M+H]⁺ (m/z) |

|---|---|---|

| Monomer | C₂₂H₄₀N₂ | ~333.6 |

| Dimer | C₄₄H₇₈N₄ | ~663.2 |

| Trimer | C₆₆H₁₁₆N₆ | ~992.8 |

| Tetramer | C₈₈H₁₅₄N₈ | ~1322.4 |

Electrochemical Analysis of Electronic Properties in Derived Materials

The electronic properties of materials derived from 1,2-Benzenediamine, 4,5-dioctyl-, which are critical for their potential use in electronic devices, are primarily investigated using electrochemical methods.

Cyclic Voltammetry for Redox Behavior and Energy Level Determination

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of electroactive materials, such as conjugated polymers derived from 1,2-Benzenediamine, 4,5-dioctyl-. abechem.comnih.gov By measuring the current response of the material to a linearly cycled potential sweep, CV provides fundamental information about its oxidation and reduction processes. abechem.comsciepub.com

A typical cyclic voltammogram for a conductive polymer film coated on an electrode shows at least one oxidation wave (p-doping) and one reduction wave (n-doping). The potential at which oxidation begins (the onset oxidation potential, E_ox) and the potential at which reduction begins (the onset reduction potential, E_red) are of particular importance. mit.edu These values are directly related to the electronic energy levels of the material. researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) can be estimated from the onset oxidation potential, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from the onset reduction potential, often referenced against a standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple. researchgate.netresearchgate.net The difference between the LUMO and HOMO levels provides the electrochemical band gap, a key parameter that governs the material's optical and electronic properties. sci-hub.box

Table 5: Representative Electrochemical Data and Calculated Energy Levels

| Parameter | Symbol | Typical Value (V vs. Fc/Fc⁺) | Derived Property | Estimated Value (eV) |

|---|---|---|---|---|

| Onset Oxidation Potential | E_ox | 0.5 - 1.0 | HOMO Level | -5.3 to -5.8 |

| Onset Reduction Potential | E_red | -1.8 to -2.2 | LUMO Level | -2.6 to -3.0 |

| Electrochemical Band Gap | E_g | - | LUMO - HOMO | 2.5 to 3.0 |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels in Functional Materials

The HOMO and LUMO energy levels are critical parameters that govern the charge injection, transport, and collection properties of organic semiconductor materials. The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting character. The difference between these two levels defines the electrochemical bandgap (Eg), a key factor in determining the optical and electronic properties of the material.

In materials derived from 1,2-Benzenediamine, 4,5-dioctyl-, the electronic properties are typically studied after polymerization with various diketone comonomers to form polyquinoxalines. These polymers exhibit a donor-acceptor (D-A) architecture, where the electron-rich diamine unit acts as the donor and the electron-deficient diketone moiety functions as the acceptor. This D-A interaction leads to the formation of intramolecular charge transfer (ICT) bands in the absorption spectrum and significantly influences the HOMO and LUMO energy levels.

The determination of HOMO and LUMO levels is often accomplished using electrochemical techniques such as cyclic voltammetry (CV). The onset oxidation potential (Eox) and onset reduction potential (Ered) obtained from CV measurements are used to estimate the HOMO and LUMO energies, respectively, using empirical relationships. For instance, the HOMO level can be estimated using the equation: EHOMO = -e(Eox + 4.4) eV, where Eox is measured against a ferrocene/ferrocenium (Fc/Fc+) internal reference. Similarly, the LUMO level can be calculated from the reduction potential.

While specific experimental data for polymers derived solely from 1,2-Benzenediamine, 4,5-dioctyl- are not extensively reported in readily available literature, studies on structurally related polyquinoxalines provide valuable insights. The introduction of the dioctyl chains on the phenylenediamine moiety is primarily aimed at improving the solubility of the resulting polymers without significantly altering the electronic properties of the parent backbone. However, the specific placement and length of these alkyl chains can have subtle effects on the molecular packing in the solid state, which in turn can influence the bulk electronic properties.

Table 1: Representative HOMO, LUMO, and Bandgap Data for Related Conjugated Polymers

| Polymer System | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

| Quinoxaline-based Polymer A | -5.30 | -3.20 | 2.10 |

| Quinoxaline-based Polymer B | -5.45 | -3.35 | 2.10 |

| Thiophene-Quinoxaline Copolymer | -5.25 | -3.45 | 1.80 |

Note: The data in this table are representative values for quinoxaline-based polymers and are intended for illustrative purposes. Specific values for materials derived from 1,2-Benzenediamine, 4,5-dioctyl- would require dedicated experimental investigation.

Influence of Structural Modifications on Electrochemical Potentials and Bandgaps

Structural modifications to the polymer backbone, particularly in the acceptor unit co-polymerized with 1,2-Benzenediamine, 4,5-dioctyl-, have a profound impact on the resulting electrochemical potentials and energy bandgaps. By systematically altering the chemical structure, it is possible to fine-tune the electronic properties to meet the specific requirements of a given application.

The introduction of electron-withdrawing or electron-donating groups on the comonomer that reacts with the diamine directly influences the LUMO and HOMO energy levels of the resulting polymer. For instance, incorporating stronger electron-accepting units, such as those containing cyano or fluorine substituents, generally leads to a stabilization (lowering) of both the HOMO and LUMO levels. This can result in a narrower electrochemical bandgap, which is often desirable for applications in organic photovoltaics as it allows for the absorption of a broader range of the solar spectrum.

Conversely, the incorporation of more electron-donating comonomers would be expected to raise the HOMO level, potentially reducing the bandgap if the LUMO level is not proportionally affected. The planarity of the polymer backbone also plays a crucial role. A more planar structure facilitates greater π-electron delocalization, which typically leads to a smaller bandgap. The bulky dioctyl groups on the 1,2-Benzenediamine, 4,5-dioctyl- unit can influence this planarity through steric interactions.

The effect of these structural changes is quantitatively assessed through cyclic voltammetry, which measures the oxidation and reduction potentials. A positive shift in the oxidation potential indicates a lower HOMO level (stronger binding of electrons), while a negative shift in the reduction potential suggests a higher LUMO level.

Table 2: Effect of Structural Modification on Electrochemical Properties of Conceptual Polymers

| Polymer Modification | Onset Oxidation Potential (V vs. Fc/Fc+) | Onset Reduction Potential (V vs. Fc/Fc+) | Calculated Bandgap (eV) |

| Base Polymer (with simple diketone) | 0.90 | -1.20 | 2.10 |

| With Electron-Withdrawing Group on Diketone | 1.05 | -1.05 | 2.10 |

| With Extended π-System on Diketone | 0.85 | -1.25 | 2.10 |

Note: This table presents a conceptual illustration of how structural modifications might influence electrochemical properties. Actual values would be dependent on the specific chemical structures and experimental conditions.

Computational and Theoretical Studies of 1,2 Benzenediamine, 4,5 Dioctyl Derived Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost. For systems derived from 1,2-Benzenediamine, 4,5-dioctyl-, DFT calculations are instrumental in predicting their geometry, electronic transitions, and frontier molecular orbital energies. These calculations often employ various functionals, such as B3LYP, M06-2X, and CAM-B3LYP, paired with appropriate basis sets like 6-31G(d) or TZVP, to achieve reliable results. bohrium.com

Prediction of Molecular Geometry and Conformation in Derived Molecules

DFT calculations are employed to optimize the geometries of molecules derived from 1,2-Benzenediamine, 4,5-dioctyl-. bohrium.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. For instance, in conjugated systems, the planarity of the molecular backbone is a critical factor influencing electronic properties. Theoretical studies have shown that the dihedral angles between different moieties within a molecule can significantly impact conjugation. scispace.com For example, in styryl indoline (B122111) derivatives, a smaller dihedral angle between the N-phenyl and the indoline plane suggests better conjugation. scispace.com The choice of functional and basis set in DFT calculations can influence the predicted geometry, which in turn affects other calculated properties like NMR chemical shifts. bohrium.com

Simulation of Electronic Transitions and Optical Properties of Conjugated Systems

Time-dependent DFT (TD-DFT) is a powerful tool for simulating the electronic absorption spectra of molecules, providing insights into their optical properties. researchgate.netresearchgate.net These simulations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* and n→π* transitions. researchgate.net For instance, in dye molecules, the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is often the most significant low-energy transition. researchgate.net The calculated UV-Vis spectra can be compared with experimental data to validate the computational model. researchgate.net The choice of solvent can also be incorporated into these simulations using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. scispace.com

Theoretical Determination of HOMO and LUMO Energy Levels

Below is an interactive table summarizing theoretically determined HOMO and LUMO energy levels for representative derivative systems.

| Derivative System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| TPA-based dye 1a | -5.34 | -3.19 | 2.15 |

| TPA-based dye 1b | -5.24 | -3.19 | 2.05 |

| TPA-based dye 1c | -5.16 | -3.19 | 1.97 |

| Carbazole-based dye 3a | -5.74 | -3.23 | 2.51 |

| Indoline-based dye 4a | -5.64 | -3.23 | 2.41 |

Data sourced from theoretical calculations on analogous triarylamine-based dye systems. scispace.com

Molecular Dynamics Simulations for Conformational Analysis of Polymeric Architectures

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is particularly valuable for understanding the conformational dynamics of large systems like polymers. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of polymeric architectures derived from 1,2-Benzenediamine, 4,5-dioctyl-. researchgate.net

MD simulations can be used to investigate various aspects of polymer behavior, including:

Structural properties: Calculating properties like the radius of gyration and pair correlation functions to understand the polymer's size and local packing. researchgate.net

Thermodynamic properties: Determining properties such as the glass transition temperature (Tg) by simulating the system at different temperatures. researchgate.net

Interactions with other molecules: Studying the interactions between polymer chains or between the polymer and a solvent or surface. nih.gov

For example, MD simulations have been used to study the miscibility of polymer blends by calculating interaction parameters. researchgate.netnih.gov They have also been employed to understand the relationship between the chemical structure of a polymer and its thermomechanical properties. nih.gov In the context of polymers derived from 1,2-Benzenediamine, 4,5-dioctyl-, MD simulations could provide insights into how the long dioctyl side chains influence the packing and conformational flexibility of the polymer backbone.

Theoretical Insights into Reaction Mechanisms and Pathways in Derivatization and Polymerization

Computational chemistry, particularly DFT, can be used to investigate the mechanisms of chemical reactions, providing a detailed picture of the energy landscape and the structures of transition states. rsc.org This allows for the elucidation of reaction pathways and the prediction of reaction outcomes, such as product distribution and stereoselectivity. rsc.org

For the derivatization and polymerization of 1,2-Benzenediamine, 4,5-dioctyl-, theoretical studies can help to:

Identify the most favorable reaction pathways: By comparing the activation energies of different possible routes. rsc.org

Understand the role of catalysts: By modeling the interaction of the catalyst with the reactants and transition states. rsc.org

Explain observed regioselectivity and stereoselectivity: By analyzing the energies of different product-forming transition states.

Predict the reactivity of different monomers: By calculating their frontier molecular orbital energies and other reactivity indices. taylorandfrancis.com

For instance, in a domino reaction, computational studies can unravel the sequence of individual steps and identify the rate-determining step. rsc.org By understanding the underlying mechanisms, it becomes possible to optimize reaction conditions to favor the desired products.

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronics

The derivatives of 1,2-Benzenediamine, 4,5-dioctyl- are instrumental in developing a new generation of organic electronic and optoelectronic devices. The polymers synthesized from this diamine often exhibit excellent thermal stability and desirable electrochemical properties, making them suitable for a range of applications.

Derivatives of phenylenediamine are integral to the development of materials for Organic Light-Emitting Diodes (OLEDs). The copolymerization of o-phenylenediamine (B120857) with other monomers like pyrrole (B145914) is a recognized strategy for creating materials with tunable fluorescence, which is a key requirement for OLED emitters nih.gov. By carefully selecting co-monomers, the emission color and quantum yield can be precisely controlled, paving the way for highly efficient OLED devices nih.gov. For instance, polymers incorporating 1,2-phenylenediamine units can be designed to have high quantum yields, making them promising candidates for advanced, tunable fluorescent materials in OLED applications nih.gov. The dioctyl groups on the 1,2-Benzenediamine, 4,5-dioctyl- precursor enhance the solubility of these polymers, facilitating their use in solution-processed OLEDs.

Conjugated polymers derived from 1,2-Benzenediamine, 4,5-dioctyl- are widely investigated for their potential in Organic Field-Effect Transistors (OFETs). The diamine is often reacted with a diketone monomer to form polyquinoxalines. Quinoxaline units are electron-accepting, and when alternated with an electron-donating unit in a polymer backbone, they create donor-acceptor (D-A) copolymers with low bandgaps and high charge carrier mobilities.

The performance of these polymers in OFETs is highly dependent on the polymer's structure and its ability to form ordered, crystalline structures in thin films researchgate.net. The long, flexible dioctyl chains on the phenylenediamine precursor are crucial for achieving the necessary solubility and processability without disrupting the intermolecular π–π stacking required for efficient charge transport researchgate.net. Research has shown that polymers based on naphthobisthiadiazole can exhibit high hole mobility (greater than 0.5 cm²/Vs) due to their highly crystalline nature in thin films researchgate.net. Similar principles apply to polymers derived from 4,5-dioctyl-1,2-phenylenediamine, where the molecular design aims to maximize crystallinity and charge transport.

Table 1: Performance of Representative Conjugated Polymers in OFETs

| Polymer Type | Core Structure | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Naphthodithiophene-based | NDT3 | > 0.5 | > 10^5 |

This table presents typical performance data for high-crystallinity polymers similar in concept to those that can be synthesized using dioctyl-phenylenediamine derivatives. Data sourced from studies on crystalline conjugated polymers researchgate.net.

In the realm of organic photovoltaics (OPVs), polymers derived from 1,2-Benzenediamine, 4,5-dioctyl- are valuable as either electron donor or electron acceptor materials in the active layer of a solar cell. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through synthetic chemistry is a key advantage of these organic materials.

When 1,2-Benzenediamine, 4,5-dioctyl- is used to create a donor-acceptor copolymer, for example by reacting it with an electron-deficient unit like benzothiadiazole, the resulting polymer can have a low bandgap, which is desirable for absorbing a broad range of the solar spectrum google.com. The introduction of the dioctyl groups ensures good solubility in common organic solvents, allowing for the formation of uniform thin films through solution-based processing techniques, which is essential for fabricating efficient bulk-heterojunction solar cells researchgate.netnih.gov. Polymers based on naphthobisthiadiazole have demonstrated power conversion efficiencies (PCEs) of over 7% in OPVs, highlighting the potential of this class of materials researchgate.net.

Table 2: Photovoltaic Performance of Representative Donor-Acceptor Polymers in OPVs

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|---|

| Naphthobisthiadiazole-based Polymer (PNTz4T) | PC71BM | > 7.0 | ~0.8-0.9 | ~12-14 | ~65-70 |

This table showcases performance data for related polymer systems. The PNTz4T data illustrates the potential of D-A polymers researchgate.net, while the PDAI data shows the impact of phenylenediamine derivatives in perovskite cells researchgate.net.

The derivatives of phenylenediamine have emerged as highly effective materials in perovskite solar cells (PSCs), particularly as hole transport materials (HTMs) or as interface passivating agents. An ideal HTM should have high hole mobility and an appropriate HOMO energy level to facilitate the efficient extraction of holes from the perovskite layer and their transport to the electrode.

While traditional HTMs often require chemical dopants to achieve sufficient conductivity, these dopants can degrade the long-term stability of the device nih.gov. This has spurred the development of dopant-free HTMs. Polymers and small molecules derived from phenylenediamine are promising candidates. For example, p-Phenylenediaminium iodide has been used as a capping agent to form a 2D perovskite layer on top of the 3D perovskite film. This passivation strategy reduces defects, enhances charge extraction, and significantly improves the device's efficiency and stability against moisture, achieving a PCE of 16.10% researchgate.net. The introduction of bulky organic cations, which can be derived from precursors like 1,2-Benzenediamine, 4,5-dioctyl-, can passivate surface defects and even induce self-healing properties in the solar cell researchgate.net.

Functional Polymers and Conjugated Systems for Emerging Technologies

The versatility of 1,2-Benzenediamine, 4,5-dioctyl- extends to the creation of novel functional polymers with properties tailored for specific emerging technologies. The ability to control the polymer's electronic structure, solubility, and morphology through synthesis is a cornerstone of modern materials chemistry.

The design and synthesis of π-conjugated polymers with tunable properties is a major field of research, with 1,2-Benzenediamine, 4,5-dioctyl- serving as a key monomer. The primary advantage of this precursor is the combination of its reactive diamine groups and the solubilizing dioctyl side chains researchgate.net.

The synthesis of these polymers often involves condensation polymerization or cross-coupling reactions. For instance, the polycondensation of a phenylenediamine derivative with a dibromo-aromatic compound can yield high molecular weight polymers acs.org. A common strategy is to react 1,2-Benzenediamine, 4,5-dioctyl- with a diketo-aromatic monomer to form polyquinoxalines. This reaction is robust and creates a highly stable, conjugated polymer backbone. The properties of the final polymer can be tuned by:

Choice of Co-monomer: Reacting the diamine with different electron-accepting co-monomers allows for precise control over the polymer's HOMO/LUMO energy levels and its optical bandgap nih.govrsc.org.

Side-Chain Engineering: While the dioctyl groups provide solubility, further modification of side chains on the co-monomer can influence film morphology and intermolecular packing, which in turn affects charge transport properties researchgate.net.

Copolymerization: Creating copolymers by introducing different repeating units is a facile method to obtain materials with tailored spectral and morphological properties, enabling fine-tuning for applications like OLEDs nih.gov.

This synthetic versatility allows for the creation of a vast library of functional polymers from a single, readily accessible building block, driving innovation in organic electronics.

Development of Organic Thermoelectric Materials

There is currently no specific research data available that details the use or performance of 1,2-Benzenediamine, 4,5-dioctyl- in organic thermoelectric materials. The development of such materials relies on compounds that can be effectively doped to achieve high electrical conductivity while maintaining a low thermal conductivity. While conjugated polymers and small molecules with specific electronic properties are often explored, the direct application or performance metrics (e.g., Seebeck coefficient, power factor) of 1,2-Benzenediamine, 4,5-dioctyl- in this context have not been reported in the available literature.

Materials for Nonlinear Optics (NLO)

Similarly, there is a lack of studies investigating the nonlinear optical (NLO) properties of 1,2-Benzenediamine, 4,5-dioctyl-. NLO materials typically possess large hyperpolarizabilities, which arise from asymmetric charge distributions and extended π-conjugated systems. While the benzene (B151609) core provides a degree of π-conjugation, and the amine groups can act as electron donors, dedicated research to quantify the NLO response of this specific molecule is not apparent.

Role in Coordination Chemistry and Supramolecular Assemblies

The diamine moiety of 1,2-Benzenediamine, 4,5-dioctyl- makes it a potential bidentate ligand for coordinating with metal ions. This is a fundamental aspect of coordination chemistry. However, specific applications in the advanced areas of ligand design for functional metal complexes and coordination polymers, as well as the construction of intricate architectures like macrocycles, rotaxanes, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs), are not documented for this particular compound.

No specific metal complexes or coordination polymers based on 1,2-Benzenediamine, 4,5-dioctyl- as a ligand are described in the available literature. Research in this area would typically involve synthesizing complexes with various metal centers and characterizing their structural, electronic, and magnetic properties.

The synthesis of macrocycles and rotaxanes often involves the use of diamine-containing building blocks. However, there are no reports of 1,2-Benzenediamine, 4,5-dioctyl- being employed in the construction of such mechanically interlocked molecules.

MOFs and COFs are crystalline porous materials constructed from molecular building blocks. While diamines can be used as linkers in the synthesis of COFs, or functionalized to act as ligands in MOFs, there is no specific literature detailing the use of 1,2-Benzenediamine, 4,5-dioctyl- for these purposes. The synthesis and characterization of MOFs or COFs incorporating this specific linker have not been reported.

Structure Property Relationships and Performance Optimization in Materials Based on 1,2 Benzenediamine, 4,5 Dioctyl

Influence of Octyl Side Chains on the Solubility and Processability of Derived Materials

The two octyl (C8H17) chains attached to the benzene (B151609) ring of 1,2-Benzenediamine, 4,5-dioctyl- are fundamental to the practical application of the materials derived from it. In the design of semiconducting polymers, these solubilizing alkyl groups are crucial for defining the material's solubility and processability. nih.govresearchgate.net Large, rigid conjugated polymer backbones are often inherently insoluble, making them difficult to process into the uniform, high-quality thin films required for electronic devices.

The primary role of the octyl side chains is to increase the entropy of the system and disrupt strong intermolecular packing in the solid state, which significantly enhances solubility in common organic solvents. nih.govntu.edu.tw This allows for the use of solution-based processing techniques like spin-coating, blade-coating, and inkjet printing, which are cost-effective and scalable methods for device fabrication. ntu.edu.tw

However, the length and structure of these side chains represent a critical design trade-off. While long alkyl chains improve solubility, they can also create a more disordered film morphology by hindering the close π-π stacking between polymer backbones that is essential for efficient charge transport. researchgate.net Therefore, the octyl chains of 1,2-Benzenediamine, 4,5-dioctyl- represent a balanced choice, often providing sufficient solubility for processing without excessively disrupting the intermolecular order required for good electronic performance. The specific processing conditions, such as the choice of solvent and annealing temperatures, can further be used to control the final solid-state microstructure and crystalline phase of the material. sci-hub.box

Correlation Between Molecular Architecture and Electronic/Optical Properties in Conjugated Systems

When 1,2-Benzenediamine, 4,5-dioctyl- is used as a monomer in polymerization, it typically forms part of a larger, conjugated molecular architecture. For instance, it can be reacted with a dicarbonyl compound to form a polyquinoxaline, a class of polymers known for its thermal stability and electronic properties. The electronic and optical characteristics of such derived materials are intrinsically linked to their molecular architecture.

A common design strategy is the "donor-acceptor" (D-A) approach, where electron-rich (donor) units are alternated with electron-poor (acceptor) units along the polymer backbone. dntb.gov.ua This arrangement leads to the formation of an intramolecular charge transfer (ICT) complex, which has profound effects on the material's optoelectronic properties. The ICT interaction lowers the energy bandgap of the material, causing its absorption spectrum to shift to longer wavelengths (a bathochromic shift), which is highly desirable for applications like solar cells that need to harvest a broad range of the solar spectrum. dntb.gov.uaresearchgate.net

The planarity of the polymer backbone is another critical factor. A more planar structure enhances the delocalization of π-electrons along the chain, which typically leads to a smaller bandgap and improved charge carrier mobility. nih.govresearchgate.net The specific linkage between monomer units and the presence of bulky side chains can introduce torsion in the backbone, affecting this planarity. Theoretical studies using Density Functional Theory (DFT) are often employed to predict how different molecular structures will influence the final geometric and electronic properties of these materials. rsc.orgnih.gov The photoluminescent properties, including quantum yield and emission color, are also directly governed by the molecular structure and can be tuned by copolymerizing different monomers. researchgate.netnih.govnih.gov

Tuning of Bandgap and Molecular Energy Levels in Polymers for Targeted Device Performance

The ability to tune the bandgap and frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is essential for optimizing device performance. rsc.orgresearchgate.net In materials derived from 1,2-Benzenediamine, 4,5-dioctyl-, this tuning is achieved by carefully selecting the co-monomers with which it is polymerized.

In a D-A polymer, the HOMO level is largely determined by the donor unit, while the LUMO level is controlled by the acceptor unit. sci-hub.box By pairing a derivative of 1,2-Benzenediamine, 4,5-dioctyl- (which would typically be part of a larger donor moiety) with acceptor units of varying electron-withdrawing strength, chemists can systematically adjust the HOMO and LUMO levels and, consequently, the bandgap. researchgate.netresearchgate.net

For example, in organic solar cells, the HOMO level of the donor polymer must be well-aligned with the work function of the anode for efficient hole extraction. Furthermore, the energy difference between the LUMO of the donor material and the LUMO of the acceptor material (often a fullerene derivative like PCBM) provides the driving force for exciton dissociation. researchgate.net A deeper HOMO level is also advantageous as it generally leads to a higher open-circuit voltage (Voc) in the solar cell device. sci-hub.box The table below shows representative data for a series of quinoxaline-based polymers (which can be synthesized from diamine precursors), illustrating how changing the acceptor unit (from TTT to DTTz, DTffBT, and DPP) alters the energy levels.

| Polymer | Acceptor Unit | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|---|

| PQ1 | TTT | -5.61 | -3.65 | 1.96 |

| PQ2 | DTTz | -5.28 | -3.31 | 1.97 |

| PQ3 | DTffBT | -5.31 | -4.02 | 1.29 |

| PQ4 | DPP | -5.59 | -3.86 | 1.73 |

Table 1: Electrochemical properties of four different quinoxaline-based polymers (PQ1-PQ4), demonstrating the tuning of HOMO/LUMO energy levels by varying the acceptor unit. Data extracted from related polymer systems. researchgate.net

Impact of Molecular Design on Charge Transport Characteristics and Carrier Mobility

Efficient charge transport is a cornerstone of high-performance organic electronic devices. The charge carrier mobility (µ), which quantifies how quickly electrons or holes move through a material under an electric field, is highly sensitive to molecular design and solid-state packing. researchgate.netnih.gov For materials built from 1,2-Benzenediamine, 4,5-dioctyl-, several factors stemming from the molecular architecture influence mobility.

Firstly, strong intermolecular electronic coupling is required for charges to hop efficiently between adjacent molecules or polymer chains. This is facilitated by close π-π stacking, which is in turn influenced by the planarity of the backbone and the nature of the side chains. nih.gov While the octyl chains provide solubility, their bulkiness can also increase the distance between polymer backbones, potentially reducing mobility. researchgate.net Therefore, an optimal balance must be struck.

Secondly, a low degree of energetic and positional disorder is desirable. nih.gov Well-ordered, crystalline domains within a polymer film provide clear pathways for charge transport, leading to higher mobility. nih.gov Molecular design can promote self-assembly and higher crystallinity. For instance, introducing functional groups capable of hydrogen bonding can enforce a more ordered packing structure and enhance mobility. nih.gov

The type of charge carrier that is transported preferentially (holes in p-type materials, electrons in n-type materials) is determined by the material's frontier orbital energy levels. researchgate.netnih.gov Ambipolar materials, which can transport both holes and electrons, are also of great interest for applications like complementary logic circuits. researchgate.net The mobility of charge carriers is often measured using techniques such as the space-charge limited current (SCLC) method. researchgate.netmdpi.com

| Polymer | Hole Mobility (cm²/Vs) | Device Structure |

|---|---|---|

| PQ1 | 1.86 x 10⁻⁷ | ITO/PEDOT:PSS/Polymer:PCBM/Au |

| PQ2 | 1.84 x 10⁻⁵ | ITO/PEDOT:PSS/Polymer:PCBM/Au |

| PQ3 | 2.21 x 10⁻⁵ | ITO/PEDOT:PSS/Polymer:PCBM/Au |

| PQ4 | 5.86 x 10⁻⁶ | ITO/PEDOT:PSS/Polymer:PCBM/Au |

Table 2: Hole mobilities for devices based on four quinoxaline-based polymers, measured by the SCLC method. The variation in mobility reflects the impact of the different molecular structures on solid-state packing and charge transport. Data extracted from related polymer systems. researchgate.net

Synergistic Effects in Blended and Composite Materials Incorporating 1,2-Benzenediamine, 4,5-dioctyl- Derivatives

The performance of organic electronic devices can be significantly enhanced by creating blended or composite materials where derivatives of 1,2-Benzenediamine, 4,5-dioctyl- are combined with other polymers, small molecules, or inorganic nanomaterials. mdpi.com These composite systems can exhibit synergistic effects, where the properties of the mixture are superior to those of the individual components.

A prime example is the bulk heterojunction (BHJ) active layer in organic solar cells. Here, a donor polymer is intimately mixed with an acceptor material (e.g., PCBM or a non-fullerene acceptor). researchgate.net The large interfacial area between the donor and acceptor phases is crucial for efficient charge separation. The morphology of this blend, including domain sizes and phase purity, is critical for both charge separation and subsequent transport to the electrodes. The properties of the polymer, influenced by its side chains and backbone structure, play a key role in dictating this morphology.

In other applications, polymers can be blended with inorganic nanoparticles to create hybrid composites. For instance, incorporating cadmium selenide (CdSe) nanocrystals into a polymer matrix can improve light absorption and charge separation in hybrid solar cells. mdpi.com Similarly, composites with carbon nanotubes can enhance electrical conductivity for applications in thermoelectrics or transparent electrodes. mdpi.commdpi.com The success of these composites often depends on tuning the interfacial properties between the organic and inorganic components to ensure efficient charge transfer and prevent recombination. mdpi.com

Future Directions and Emerging Research Avenues

Development of New Material Architectures and Hybrid Systems Incorporating 1,2-Benzenediamine, 4,5-dioctyl-

The versatility of 1,2-Benzenediamine, 4,5-dioctyl- makes it an ideal candidate for incorporation into a variety of new material architectures and hybrid systems. Future research will likely explore the creation of copolymers and block copolymers where the electronic properties of the diamine unit can be combined with the mechanical or processing advantages of other polymers. Additionally, the formation of hybrid materials, such as perovskite/organic and quantum dot/organic interfaces, could lead to novel optoelectronic properties. The self-assembly of these systems into well-defined nanostructures, such as nanowires or nanorods, is another promising avenue for creating anisotropic materials with enhanced charge transport characteristics.

| Material Architecture | Potential Application | Key Properties to Investigate | Expected Advancement |

| Copolymers | Flexible Electronics | Charge Mobility, Mechanical Resilience | Improved device durability and performance |

| Hybrid Perovskite/Organic Layers | High-Efficiency Solar Cells | Interfacial Charge Transfer, Stability | Enhanced power conversion efficiency and operational lifetime |

| Self-Assembled Nanostructures | Anisotropic Conductors | Charge Transport Anisotropy, Morphology | Directional charge flow for specialized electronic components |

Advanced In-Situ Characterization Techniques for Elucidating Dynamic Processes in Devices

Understanding how the morphology and electronic structure of 1,2-Benzenediamine, 4,5-dioctyl--based materials evolve during device operation is critical for optimizing performance and stability. Advanced in-situ characterization techniques will play a pivotal role in this endeavor. Techniques such as in-situ grazing-incidence X-ray scattering (GIXS) can provide real-time information on the molecular packing and orientation within a thin film as it is being processed or as a device is operating. Similarly, in-situ scanning probe microscopy can be used to visualize the nanoscale morphology and electronic properties of a device under an applied bias, offering insights into charge trapping and degradation mechanisms. These methods provide a dynamic picture of structure-property relationships that is not accessible through conventional ex-situ measurements.

| In-Situ Technique | Dynamic Process to Study | Information Gained | Impact on Device Engineering |

| Grazing-Incidence X-ray Scattering (GIXS) | Film Crystallization, Thermal Stress | Molecular Packing, Crystal Orientation | Optimization of annealing conditions and film deposition |

| Scanning Probe Microscopy (SPM) | Charge Injection and Transport | Nanoscale Conductivity, Trap State Distribution | Identification and mitigation of performance-limiting defects |

| Spectroscopic Ellipsometry | Swelling/De-swelling in Sensors | Film Thickness, Refractive Index Changes | Understanding of analyte interaction mechanisms |

Multiscale Modeling and Simulation for Predictive Design of High-Performance Materials

Multiscale modeling and simulation are becoming indispensable tools for accelerating the design of new organic materials. For 1,2-Benzenediamine, 4,5-dioctyl-, a computational approach that bridges multiple length and time scales can provide a comprehensive understanding of its behavior from the molecular to the device level. Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic properties of the molecule itself. These parameters can then be fed into molecular dynamics (MD) simulations to model the morphology of thin films. Finally, kinetic Monte Carlo (KMC) simulations can use this information to predict charge transport properties, enabling the in-silico screening of new material designs before they are synthesized in the lab. This predictive capability can significantly reduce the time and cost associated with experimental trial-and-error.

| Modeling Technique | Scale | Predicted Properties | Contribution to Material Design |

| Density Functional Theory (DFT) | Molecular | HOMO/LUMO levels, Reorganization Energy | Screening of derivative compounds with tailored electronic properties |

| Molecular Dynamics (MD) | Nanoscale | Thin-Film Morphology, Packing Motifs | Understanding the impact of side chains on solid-state order |

| Kinetic Monte Carlo (KMC) | Mesoscale | Charge Carrier Mobility, Recombination Rates | Predicting the performance of a material in a device structure |

Integration into Next-Generation Organic Electronic Devices and Beyond

The unique properties of 1,2-Benzenediamine, 4,5-dioctyl- open up possibilities for its use in a range of next-generation electronic and bioelectronic devices. Its electron-donating nature makes it a suitable component for organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). Furthermore, the diamine functionality provides a handle for creating materials that are responsive to pH or specific analytes, suggesting potential applications in chemical sensors and biosensors. The exploration of its use in more unconventional applications, such as thermoelectric generators, which convert waste heat into electricity, or in neuromorphic computing, which aims to mimic the function of the human brain, represents a frontier of research for this versatile compound.

| Device Application | Role of 1,2-Benzenediamine, 4,5-dioctyl- | Key Performance Metric | Potential Impact |

| Organic Thermoelectrics | p-type Thermoelectric Material | Seebeck Coefficient, Power Factor | Harvesting waste heat for low-power electronics |

| Neuromorphic Computing | Organic Synaptic Transistor | Synaptic Weight Modulation, Linearity | Development of energy-efficient, brain-inspired computing architectures |

| Bioelectronic Sensors | pH-Responsive Conductive Polymer | Sensitivity, Selectivity | Real-time monitoring of biological processes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dioctyl-1,2-benzenediamine, and what critical parameters influence yield?

- Methodology :

- Alkylation strategies : Adapt methods used for shorter alkyl derivatives (e.g., 4,5-dimethyl or 4,5-dibromo analogs), such as nucleophilic substitution or Friedel-Crafts alkylation. Use catalysts like AlCl₃ for electrophilic substitution .

- Protecting groups : Protect amine functionalities with acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during octylation. Deprotection can be achieved via acidic hydrolysis (e.g., HCl/EtOH) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Monitor reaction temperature (40–80°C) to balance reaction rate and decomposition risks .

Q. Which spectroscopic techniques are most effective for characterizing 4,5-dioctyl substitution patterns in 1,2-benzenediamine derivatives?

- Analytical workflow :

- ¹H/¹³C NMR : Identify substitution patterns via aromatic proton splitting and coupling constants. For example, para-substituted protons exhibit distinct splitting compared to ortho/meta positions. Octyl chains produce characteristic aliphatic peaks (δ 0.8–1.5 ppm) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Derivatization (e.g., acetylation) may enhance ionization efficiency .

- FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and C-H vibrations from octyl chains (~2850–2950 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects from 4,5-dioctyl substituents influence coordination chemistry compared to unsubstituted o-phenylenediamine?

- Experimental design :

- Ligand synthesis : Compare metal complexation (e.g., with Cu²⁺ or Fe³⁺) between 4,5-dioctyl-1,2-benzenediamine and unsubstituted o-phenylenediamine. Monitor stability constants via UV-Vis titration .

- Steric hindrance analysis : Use X-ray crystallography or DFT calculations to assess spatial crowding. Longer octyl chains may reduce ligand flexibility and metal-binding efficiency .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability of metal complexes, as bulky substituents may alter decomposition pathways .

Q. What experimental strategies resolve contradictions in reported solubility parameters for 4,5-dialkyl benzenediamine derivatives?

- Data reconciliation approach :

- Controlled solubility studies : Measure solubility in solvents (e.g., hexane, ethanol, DCM) under standardized conditions (25°C, inert atmosphere). Compare with literature values for analogs like 4,5-dimethyl or 4,5-dibromo derivatives .

- HPLC validation : Use reverse-phase HPLC to assess purity and aggregation behavior, which may explain discrepancies. Adjust mobile phase composition (e.g., acetonitrile/water gradients) .

- Dynamic light scattering (DLS) : Detect micelle formation in aqueous solutions due to amphiphilic octyl chains, which may skew solubility measurements .

Q. How can regioselective octylation in 1,2-benzenediamine systems be optimized to avoid positional isomerism?

- Synthetic optimization :

- Directed ortho-metalation : Use directing groups (e.g., –OMe or –NHBoc) to guide octylation to the 4,5-positions. Subsequent deprotection yields the target compound .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity via controlled heating. For example, 100°C for 30 minutes in DMF with K₂CO₃ .

- Chromatographic monitoring : Employ TLC or HPLC to track intermediate formation. Isomer separation may require silica gel chromatography with hexane/EtOAc gradients .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.